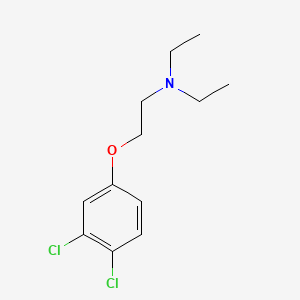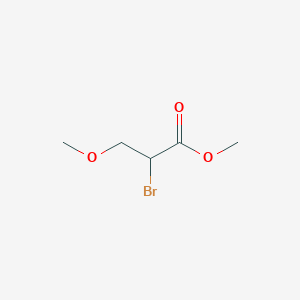
4-Isobutoxy-2-butanone
Overview
Description
4-Isobutoxy-2-butanone is a chemical compound with the molecular formula C8H16O2 . It has a molecular weight of 144.21 . It is used for research and development purposes .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
4-Isobutoxy-2-butanone is a liquid at 20 degrees Celsius . It has a boiling point of 181 degrees Celsius .Scientific Research Applications
Synthesis Applications
Continuous Flow Synthesis of Related Compounds : A study by Viviano et al. (2011) explored continuous flow strategies for generating 4-aryl-2-butanone derivatives, including nabumetone, a drug, and raspberry ketone, an aroma compound. These protocols involve preparing 4-aryl-3-buten-2-ones followed by hydrogenation to the desired 4-aryl-2-butanones (Viviano et al., 2011).
Ionic Liquid Catalysis : Wang and Cai (2021) investigated the synthesis of 4-Hydroxy-2-butanone via the aldol reaction using basic ionic liquids, highlighting its importance in pharmaceutical and food industries. They found that selectivity could be enhanced with sterically hindered cations in the ionic liquid (Wang & Cai, 2021).
Chemical Properties and Reactions
- Formaldehyde Reactivity in Synthesis : Chen et al. (2022) examined the reactivity of formaldehyde in the synthesis of 4-Hydroxy-2-butanone in a supercriticalstate, an important intermediate for vitamin A and fragrances. They proposed a reaction pathway and studied the effects of initial formaldehyde and formic acid mass fractions, contributing to the understanding of the synthesis process (Chen et al., 2022).
Combustion and Biofuel Research
- Combustion Model for Butanol Isomers : Sarathy et al. (2012) developed a comprehensive chemical kinetic model for the combustion of butanol isomers, including 4-Isobutoxy-2-butanone, providing insights into the unique oxidation features of linear and branched alcohols. This research is significant for understanding the combustion chemistry of bio-derived fuels (Sarathy et al., 2012).
Environmental and Safety Assessments
- Environmental Safety Assessment : A study on 4-(p-Hydroxyphenyl)-2-butanone evaluated its genotoxicity, toxicity, and environmental safety, ensuring its safe use in various applications. This research is crucial for understanding the environmental and health impacts of these compounds (Api et al., 2019).
Biochemical Production
- Bio-based Production Techniques : Jia et al. (2017) explored the production of acetoin (3-hydroxy-2-butanone) from biomass using a thermophilic simultaneous saccharification and fermentation process. This study highlights the potential of using renewable resources for the production of valuable chemicals (Jia et al., 2017).
Safety And Hazards
The compound is classified as a flammable liquid and vapor . In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
4-(2-methylpropoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)6-10-5-4-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQAHFUWSAGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336998 | |
| Record name | 4-Isobutoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-2-butanone | |
CAS RN |
31576-33-7 | |
| Record name | 4-(2-Methylpropoxy)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31576-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanone, 4-(2-methylpropoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






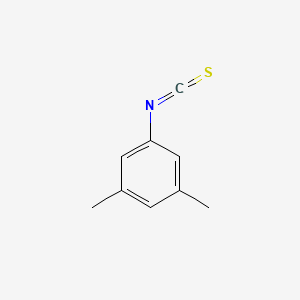

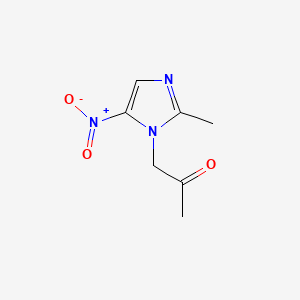
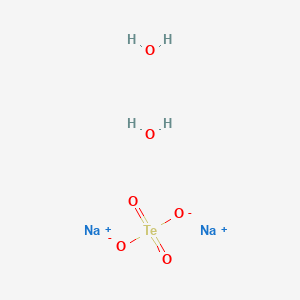

![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
